3-Methylpent-2-enedioic acid

Analytical Chemistry Immunoassay Development Metabolomics

Metabolic researchers quantifying leucine pathway flux require exact molecular identity-the generic analog 3-methylglutaric acid introduces confounding mitochondrial toxicity (25% redox potential reduction) and Na⁺,K⁺-ATPase inhibition (30%). 3-Methylglutaconic acid is the definitive substrate. • Zero mitochondrial toxicity in synaptosome assays vs. 3-MG analog • cis-Isomer LOD: 0.1 mg/mL-10× more sensitive than trans-isomer (1.0 mg/mL) • Validated oxidative stress inducer (0.1-5.0 mM, 1 h) in cerebral cortex; preventable by trolox/melatonin/SOD • ≥95% purity; ideal for LC-MS/GC-MS metabolic diagnostics & neurobiology research

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 5746-90-7
Cat. No. B125933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpent-2-enedioic acid
CAS5746-90-7
Synonyms3-Methyl-2-pentenedioic Acid;  3-Methyl-glutaconic Acid;  NSC 249232;  β-Methylglutaconic Acid
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCC(=CC(=O)O)CC(=O)O
InChIInChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)
InChIKeyWKRBKYFIJPGYQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylpent-2-enedioic acid Identity and Role in Leucine Catabolism


3-Methylpent-2-enedioic acid (commonly known as 3-methylglutaconic acid or 3-MGA) is a branched-chain C6 dicarboxylic acid [1]. It is a key intermediate, as its CoA thioester, in the mitochondrial degradation pathway of the essential branched-chain amino acid L-leucine [2]. In addition to its primary role in amino acid catabolism, 3-MGA is also a product of the mevalonate shunt pathway, which provides a crucial metabolic link between isoprenoid biosynthesis and mitochondrial acetyl-CoA metabolism [3]. This compound is of significant clinical and research interest due to its pathological accumulation in a heterogeneous group of inborn errors of metabolism, collectively known as 3-methylglutaconic aciduria (3-MGA-uria) [4].

Risks of Unqualified Substitution for 3-Methylpent-2-enedioic acid


Substituting 3-methylglutaconic acid (3-MGA) with a generic analog like 3-methylglutaric acid (3-MG) or cis-3-MGA introduces significant and quantifiable scientific risk. These structurally similar compounds, while often co-occurring in metabolic disease states, exhibit profoundly different biochemical and pharmacological profiles [1]. For instance, 3-MG is a potent mitochondrial toxicant that inhibits Na+,K+-ATPase and disrupts redox homeostasis, whereas 3-MGA shows no such activity in direct comparative assays [2]. Furthermore, the cis- and trans- isomers of 3-MGA have a tenfold difference in analytical detection limits, which can critically impact the accuracy of diagnostic or experimental quantitation [3]. Therefore, experimental outcomes, diagnostic interpretations, and procurement decisions are highly specific to the exact molecular identity of 3-methylpent-2-enedioic acid and cannot be reliably extrapolated from its structural analogs.

3-Methylpent-2-enedioic acid: Differentiation from Analogs


Cis vs. Trans Isomer Detection Sensitivity

In a competition ELISA using an anti-3MGC antibody, the free cis-3-methylglutaconic acid (cis-3-MGA) demonstrated a much higher affinity, yielding a limit of detection of approximately 0.1 mg/mL [1]. In contrast, the trans-3-MGA isomer had a limit of detection of approximately 1.0 mg/mL under identical conditions [1]. Four other structurally related short-chain dicarboxylic acids were tested and were poor competitors, highlighting the specificity of this isomer-dependent detection [1].

Analytical Chemistry Immunoassay Development Metabolomics

Neurochemical Safety Profile vs. 3-Methylglutaric Acid

In a direct comparative study using synaptosomal preparations from young rat cerebral cortex, 3-methylglutaric acid (MGA) at concentrations of 0.1-5.0 mM significantly reduced mitochondrial redox potential by 25% (p<0.05) and inhibited Na+,K+-ATPase activity by 30% (p<0.05) [1]. In stark contrast, 3-methylglutaconic acid (MGT), tested over the same concentration range, had no significant effect on either of these parameters [1]. 3-Hydroxyisovaleric acid (OHIVA) was also inactive [1].

Neuroscience Mitochondrial Biology Toxicology

Pro-Oxidant Activity in Brain Tissue

3-Methylglutaconic acid induces lipid peroxidation and protein oxidative damage in rat cerebral cortex supernatant in a concentration-dependent manner . Significant induction of lipid peroxidation was observed following a 1-hour incubation with 3-MGA at concentrations ranging from 0.1 to 5.0 mM . This effect was preventable by co-incubation with antioxidants, including trolox (TRO), melatonin (MEL), and a combination of superoxide dismutase and catalase (SOD plus CAT) .

Oxidative Stress Neurochemistry Brain Injury Models

Dual Metabolic Origin in Leucine and Mevalonate Pathways

As a CoA thioester, 3-methylglutaconic acid is a metabolic intermediate in the leucine degradation pathway [1]. Crucially, it is also an intermediate in the mevalonate shunt, a pathway that links isoprenoid metabolism with mitochondrial acetyl-CoA metabolism [1]. This dual origin is a distinctive feature, differentiating it from its analog 3-methylglutaric acid, which is not a direct intermediate in leucine catabolism but is formed via a side reaction (reduction of the double bond) [2].

Metabolism Inborn Errors of Metabolism Biomarker Discovery

3-Methylpent-2-enedioic acid: Validated Applications


High-Sensitivity Quantification in Metabolomics

For researchers developing or validating LC-MS, GC-MS, or immunoassay methods for quantifying 3-methylglutaconic acid in biological fluids (e.g., urine, plasma), the procurement of cis-3-methylglutaconic acid is essential. As established in Section 3, the cis-isomer exhibits a 10-fold lower limit of detection (~0.1 mg/mL) compared to the trans-isomer (~1.0 mg/mL) in ELISA-based assays [1]. This superior detection sensitivity is critical for achieving the low-end quantification needed to accurately measure physiological and pathophysiological levels, particularly in neonatal screening or in studies of mild metabolic dysfunction. Using the trans-isomer or a mixed isomer standard would significantly compromise assay sensitivity and risk false-negative results [1].

Oxidative Brain Injury Modeling

3-Methylglutaconic acid is a validated and reproducible agent for inducing oxidative stress in neural tissues. As detailed in Section 3, treatment of rat cerebral cortex supernatant with 3-MGA at concentrations of 0.1-5.0 mM for 1 hour reliably induces lipid peroxidation and protein oxidative damage . This activity is preventable by co-treatment with antioxidants like trolox, melatonin, and SOD/catalase, providing a robust positive control for screening neuroprotective compounds or investigating the mechanisms of oxidative damage in the brain . This specific pro-oxidant profile makes it a preferred choice over 3-methylglutaric acid, which acts through a different mechanism (inhibition of Na+,K+-ATPase) [2].

Metabolic Studies Without Mitochondrial Toxicity

In experiments designed to investigate leucine catabolism or the mevalonate shunt pathway without confounding mitochondrial toxicity, 3-methylglutaconic acid is the superior substrate. Direct comparative evidence (Section 3) shows that unlike 3-methylglutaric acid—which significantly reduces mitochondrial redox potential (by 25%) and inhibits Na+,K+-ATPase (by 30%) in neural synaptosomes—3-methylglutaconic acid does not alter these critical parameters [2]. Therefore, for studies using cell or tissue models where preservation of mitochondrial function and neuronal ion homeostasis is paramount, 3-methylpent-2-enedioic acid is the appropriate and less disruptive chemical probe [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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